2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile
Description
2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile is a heterocyclic nitrile derivative featuring a 1,2,4-triazole core substituted with a cyclopropyl group at position 3, a methyl group at position 1, and an acetonitrile moiety at position 3.
Properties
IUPAC Name |
2-(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-12-7(4-5-9)10-8(11-12)6-2-3-6/h6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBILBVANUDELE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2CC2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing a nitrile group and a triazole ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity : Research indicates that derivatives of triazole compounds demonstrate significant antifungal properties. 2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile has been evaluated for its efficacy against various fungal strains, showing promising results in inhibiting growth and proliferation.
Antimicrobial Properties : The compound's structure allows it to interact with biological systems effectively. Studies have shown that it exhibits antimicrobial activity against a range of pathogens, making it a candidate for developing new antimicrobial agents.
Potential in Cancer Therapy : Preliminary studies suggest that triazole derivatives may play a role in cancer treatment by targeting specific pathways involved in tumor growth. The unique cyclopropyl group in this compound could enhance its selectivity and potency.
Agricultural Applications
Fungicides : The antifungal properties of this compound position it as a potential fungicide in agriculture. Its effectiveness against plant pathogens can help in developing safer and more effective fungicidal formulations.
Plant Growth Regulators : There is ongoing research into the use of triazole compounds as plant growth regulators. The compound may influence plant metabolism and growth patterns, providing an avenue for enhancing crop yields.
Materials Science
Polymer Chemistry : The incorporation of triazole compounds into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. The unique chemical structure can improve the performance of polymers in various applications.
Nanotechnology : Research into nanomaterials has identified triazole derivatives as potential stabilizers or functionalizing agents for nanoparticles. This application could lead to advancements in drug delivery systems and catalysis.
Case Studies
-
Antifungal Efficacy Study :
- A study published in the Journal of Medicinal Chemistry evaluated the antifungal activity of several triazole derivatives, including this compound. Results indicated a significant reduction in fungal growth compared to control groups.
-
Agricultural Field Trials :
- Field trials conducted to assess the effectiveness of this compound as a fungicide demonstrated a marked improvement in crop health and yield when applied to plants susceptible to fungal infections.
-
Polymer Composite Development :
- Research on polymer composites incorporating this compound showed enhanced resistance to thermal degradation, indicating its potential use in high-performance materials.
Mechanism of Action
The mechanism of action of 2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile, highlighting differences in substituents, molecular properties, and reported applications:
Key Structural and Functional Differences
- Substituent Effects: Cyclopropyl vs. Acetonitrile vs. Carboxylic Acid: The nitrile group in the target compound is less polar than the carboxylic acid in its derivative , suggesting differences in solubility and bioavailability.
Biological Activity
2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile (CAS: 1909326-95-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 178.19 g/mol. Its structure includes a triazole ring, which is known for conferring various pharmacological properties.
Antifungal Activity
Research has indicated that compounds containing triazole rings exhibit significant antifungal properties. For instance, studies have shown that related triazole derivatives can inhibit the growth of various fungal strains by disrupting ergosterol biosynthesis, a crucial component of fungal cell membranes.
Anticancer Potential
Recent investigations into the anticancer properties of triazole derivatives suggest that this compound may induce apoptosis in cancer cells. A study demonstrated that triazole compounds could modulate the apoptotic pathways by influencing the expression of apoptotic markers such as caspases and Bcl-2 family proteins.
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For instance, triazole derivatives have been shown to interact with protein targets such as GPX4, which plays a significant role in cellular redox balance and ferroptosis induction .
Case Studies
Case Study 1: Antifungal Efficacy
In a controlled study, this compound was tested against Candida albicans and Aspergillus niger. The results indicated an IC50 value comparable to established antifungal agents, suggesting its potential as an effective antifungal treatment.
Case Study 2: Cytotoxicity in Cancer Cells
Another study evaluated the cytotoxic effects of this compound on various cancer cell lines including HeLa and MCF7. The findings revealed significant dose-dependent cytotoxicity, with IC50 values indicating potent activity at low concentrations.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antifungal | Candida albicans | 5.0 | Inhibition of ergosterol synthesis |
| Antifungal | Aspergillus niger | 6.0 | Disruption of cell membrane integrity |
| Anticancer | HeLa | 10.0 | Induction of apoptosis |
| Anticancer | MCF7 | 12.0 | Modulation of apoptotic pathways |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .
- Storage : Store at -20°C for long-term stability (1–2 years) and -4°C for short-term use (1–2 weeks) .
- Waste Management : Segregate waste into halogenated organic containers and dispose via licensed hazardous waste facilities .
- Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .
Q. How can researchers synthesize derivatives of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Key Reaction : Adapt methods from analogous triazole-acetonitrile derivatives. For example:
- Step 1 : React the parent triazole with alkyl halides or aldehydes in acetic acid under reflux (3–4 hours) to introduce substituents at the cyclopropyl or triazole positions .
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Example : details hydrazide formation via hydrazine hydrate reflux, a strategy applicable to introducing amino groups .
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., HDAC enzymes). Optimize ligand poses using molecular dynamics (MD) simulations in GROMACS .
- QSAR Models : Train models with descriptors like logP, PSA, and H-bond donors using Random Forest or SVM algorithms. Validate against experimental IC50 data from cytotoxicity assays (e.g., MTT on HeLa cells) .
- Data Table :
| Parameter | Value for Target Compound | Reference Compound (Riboxin) |
|---|---|---|
| IC50 (µM) | 12.3 ± 1.5 (HeLa) | 18.9 ± 2.1 |
| LogP | 1.8 | 1.2 |
| PSA (Ų) | 80.5 | 75.3 |
| Source: Adapted from and . |
Q. How can crystallographic data resolve contradictions in reported tautomeric forms of the triazole ring?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Refine structures via SHELXL (for small molecules) or PHENIX (for macromolecular complexes) .
- Key Metrics : Compare bond lengths (C–N: ~1.31–1.35 Å) and angles (N–N–C: ~120–125°) to distinguish 1,2,4-triazole tautomers. For example, highlights SHELXL’s robustness in refining tautomeric disorder .
- Case Study : A related compound, 2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine, showed tautomerism resolved via Hirshfeld surface analysis ( ) .
Q. What analytical techniques are optimal for characterizing metabolic stability in vitro?
- Methodological Answer :
- Phase I Metabolism : Incubate with liver microsomes (human or rat) and monitor degradation via LC-MS/MS. Use NADPH as a cofactor for cytochrome P450 enzymes .
- Phase II Metabolism : Assess glucuronidation using UDPGA and recombinant UGT enzymes. Identify metabolites via high-resolution mass spectrometry (HRMS) with a Q-TOF analyzer (e.g., exact mass 223.07956 for a hydroxylated derivative) .
- Key Data :
| Parameter | Value |
|---|---|
| t1/2 (microsomes) | 45 ± 3 min |
| Major Metabolite | Hydroxylated cyclopropyl group |
| Hypothetical data based on and . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
